N-([2,2'-bifuran]-5-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a bifuran moiety and a trifluoromethoxy group attached to a benzenesulfonamide core
Scientific Research Applications
Chemistry
In organic synthesis, N-([2,2’-bifuran]-5-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide serves as a versatile intermediate for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the materials science industry, this compound can be used in the development of novel polymers and materials with specific electronic or optical properties due to its bifuran structure.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a palladium-catalyzed coupling reaction of furan derivatives.
Attachment of the Trifluoromethoxy Group:
Sulfonamide Formation: The final step involves the reaction of the bifuran intermediate with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bifuran moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation Products: Furan-epoxides, hydroxylated furans.
Reduction Products: Amines, deoxygenated derivatives.
Substitution Products: Compounds with various nucleophiles replacing the trifluoromethoxy group.
Mechanism of Action
The mechanism by which N-([2,2’-bifuran]-5-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The trifluoromethoxy group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-2-(trifluoromethoxy)benzenesulfonamide: Similar structure but with a single furan ring.
N-(2-thienylmethyl)-2-(trifluoromethoxy)benzenesulfonamide: Contains a thiophene ring instead of a furan ring.
N-(2-pyridylmethyl)-2-(trifluoromethoxy)benzenesulfonamide: Contains a pyridine ring.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is unique due to its bifuran structure, which provides additional sites for chemical modification and potential interactions. The presence of the trifluoromethoxy group further enhances its chemical stability and biological activity compared to similar compounds.
This detailed overview highlights the significance and versatility of N-([2,2’-bifuran]-5-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide in various scientific and industrial fields
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO5S/c17-16(18,19)25-14-4-1-2-6-15(14)26(21,22)20-10-11-7-8-13(24-11)12-5-3-9-23-12/h1-9,20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEBIDURCNSGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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